An In-Depth Technical Guide to 1,5-Dibromopentane-d10: Chemical Properties and Structure
An In-Depth Technical Guide to 1,5-Dibromopentane-d10: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1,5-Dibromopentane-d10. Given the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated analog, 1,5-Dibromopentane, to provide a thorough understanding of its characteristics. This approach is based on the principle that isotopic labeling with deuterium does not significantly alter the chemical reactivity of a molecule, although it can affect reaction rates and metabolic pathways.
Chemical Structure and Identification
1,5-Dibromopentane-d10 is a deuterated form of 1,5-Dibromopentane where all ten hydrogen atoms have been replaced with deuterium. This isotopic labeling is particularly useful in mechanistic studies, metabolic profiling, and as an internal standard in mass spectrometry-based analyses.
The chemical structure is as follows:
Caption: Chemical structure of 1,5-Dibromopentane-d10.
Physicochemical Properties
| Property | Value (for 1,5-Dibromopentane) | Value (for 1,5-Dibromopentane-d10) |
| Molecular Formula | C5H10Br2 | C5D10Br2 |
| Molecular Weight | 229.94 g/mol [1] | 240.0 g/mol |
| CAS Number | 111-24-0[1] | 1219802-90-0 |
| Appearance | Colorless to pale yellow liquid[1] | Not specified |
| Boiling Point | 110 °C at 15 mmHg[1] | Not specified |
| Melting Point | -34 °C | Not specified |
| Density | 1.688 g/mL at 25 °C[1] | Not specified |
| Refractive Index | n20/D 1.512 | Not specified |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | Presumed similar to non-deuterated form. |
Synthesis
A specific, detailed experimental protocol for the synthesis of 1,5-Dibromopentane-d10 is not available in the reviewed literature. However, it can be reasonably inferred that the synthesis would follow a similar pathway to its non-deuterated counterpart, starting with a deuterated precursor. A common method for synthesizing 1,5-Dibromopentane is through the bromination of 1,5-pentanediol.
Experimental Protocol: Synthesis of 1,5-Dibromopentane (Non-deuterated)
This protocol describes the synthesis of 1,5-Dibromopentane from 1,5-pentanediol. A similar procedure would likely be employed for the deuterated analog, starting with 1,5-pentanediol-d12.
Materials:
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1,5-Pentanediol
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48% Hydrobromic acid
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Concentrated Sulfuric acid
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10% Sodium carbonate solution
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Magnesium sulfate
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500-mL three-necked flask
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Stirrer
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Reflux condenser
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Dropping funnel
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Ice bath
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Steam bath
Procedure:
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Place 154 g (105 mL) of 48% HBr in a 500-mL three-necked flask fitted with a stirrer, reflux condenser, and dropping funnel.
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Cool the flask in an ice bath.
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Slowly add 130 g (71 mL) of concentrated sulfuric acid with stirring.
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To the resulting ice-cold solution, add 35 g (0.33 mol) of redistilled commercial pentane-1,5-diol dropwise.
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Allow the reaction mixture to stand for 24 hours.
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Heat the mixture for 3 hours on a steam bath. The reaction mixture will separate into two layers.
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Separate the lower layer and wash it successively with water, 10% sodium carbonate solution, and then water again.
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Dry the product with magnesium sulfate.
The following diagram illustrates the general workflow for this synthesis.
Caption: Synthesis workflow for 1,5-Dibromopentane.
Chemical Reactivity and Applications
1,5-Dibromopentane is a versatile bifunctional electrophile due to the two reactive bromine atoms at either end of its five-carbon chain. This allows it to react with nucleophiles at both ends, which is useful for forming cyclic structures or extending carbon chains.[2] The deuterated form is expected to undergo the same types of reactions.
Nucleophilic Substitution Reactions
1,5-Dibromopentane readily undergoes nucleophilic substitution reactions. The bromine atoms act as good leaving groups, allowing for their replacement by a variety of nucleophiles.[3] This reactivity is fundamental to its use in the synthesis of more complex molecules.
The general mechanism for a nucleophilic substitution reaction with a generic nucleophile (Nu⁻) is depicted below.
Caption: General nucleophilic substitution pathway.
Applications in Synthesis
1,5-Dibromopentane and its deuterated analog are valuable intermediates in various synthetic applications, particularly in the pharmaceutical and agrochemical industries.[2]
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Synthesis of Heterocyclic Compounds: It is frequently used to synthesize heterocyclic compounds, which are common structural motifs in many pharmaceutical agents.[2]
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Formation of Grignard Reagents: It can be used to prepare the corresponding di-Grignard reagent, a powerful tool for forming new carbon-carbon bonds.
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Polymer and Materials Science: It can act as a monomer or a cross-linking agent in polymerization reactions to create specialty polymers.[2]
The use of 1,5-Dibromopentane-d10 in these applications allows researchers to trace the metabolic fate of the resulting molecules or to study reaction mechanisms in detail.
